molecular formula C23H30N2O10 B1665759 阿福莫特罗酒石酸盐 CAS No. 200815-49-2

阿福莫特罗酒石酸盐

货号 B1665759
CAS 编号: 200815-49-2
分子量: 494.5 g/mol
InChI 键: FCSXYHUNDAXDRH-OKMNHOJOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Arformoterol tartrate is a new generation β2 adrenergic agonist bronchodilator available in a nebulized form . It is used for the long-term maintenance treatment of air flow blockage in patients with chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema .


Synthesis Analysis

The process for the preparation of arformoterol L- (+)-tartrate has been patented . More detailed information about the synthesis process can be found in the referenced patent .


Molecular Structure Analysis

Arformoterol tartrate has a molecular formula of C19H24N2O4 . Its average mass is 344.405 Da and its monoisotopic mass is 344.173615 Da .


Chemical Reactions Analysis

Arformoterol is a bronchodilator that works by relaxing muscles in the airways to improve breathing . It is used to prevent bronchoconstriction in people with chronic obstructive pulmonary disease, including chronic bronchitis and emphysema .


Physical And Chemical Properties Analysis

Arformoterol tartrate is a white to off-white solid . It is a sterile, clear, colorless, aqueous solution of the tartrate salt of arformoterol .

科学研究应用

Specific Scientific Field

The specific scientific field for this application is Pulmonology, which is a branch of medicine that deals with diseases involving the respiratory tract .

Comprehensive Summary of the Application

Arformoterol tartrate is a selective long-acting beta2-adrenergic receptor agonist (LABA) that is administered via nebulization. It is approved in the United States for maintenance treatment of bronchoconstriction in patients with COPD, including chronic bronchitis and emphysema .

Methods of Application or Experimental Procedures

In a multicenter, double-blind, randomized, placebo-controlled study, patients aged 40 years with baseline FEV1 65% predicted, FEV1 0.50 L, FEV1/FVC 1.70%, and 15 pack-year smoking history received arformoterol (n 420) or placebo (n 421) for 1 year . The primary assessment was time from randomization to respiratory death or first COPD exacerbation-related hospitalization .

Results or Outcomes

Among 841 patients randomized, 103 had 1 primary event (9.5% vs 15.0%, for arformoterol vs placebo, respectively). Fewer patients receiving arformoterol than placebo experienced COPD exacerbation-related hospitalizations (9.0% vs 14.3%, respectively). Twelve patients (2.9%) receiving arformoterol and 10 patients (2.4%) receiving placebo died during the study. Risk for first respiratory serious adverse event was 50% lower with arformoterol than placebo (P .003). Improvements in trough FEV1 and FVC were greater with arformoterol (least-squares mean change from baseline vs placebo: 0.051 L, P .030 and 0.075 L, P .018, respectively). Significant improvements in quality of life (overall St. George’s Hospital Respiratory Questionnaire and Clinical COPD Questionnaire) were observed with arformoterol vs placebo (P , .05) .

安全和危害

Arformoterol may sometimes raise blood sugar, so patients with diabetes need to keep their blood sugar under control . Overdose of this type of drug has been associated with deaths . It may also raise the chance of asthma-related deaths in people with asthma who do not also use an inhaled steroid .

未来方向

The use of arformoterol is pending revision due to safety concerns in regards to an increased risk of severe exacerbation of asthma symptoms, leading to hospitalization as well as death in some patients using long-acting beta agonists for the treatment of asthma .

属性

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4.C4H6O6/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-1(3(7)8)2(6)4(9)10/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2,5-6H,(H,7,8)(H,9,10)/t13-,19+;1-,2-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSXYHUNDAXDRH-OKMNHOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173903
Record name Arformoterol tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arformoterol tartrate

CAS RN

200815-49-2
Record name Arformoterol Tartrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200815492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arformoterol tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R, R)-(-)-N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl] amino]ethyl] phenylformamide (2R, 3R)-dihydroxy butanedioate, 1:1 salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Arformoterol Tartrate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P8VJ2I235
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arformoterol tartrate
Reactant of Route 2
Reactant of Route 2
Arformoterol tartrate
Reactant of Route 3
Arformoterol tartrate
Reactant of Route 4
Arformoterol tartrate
Reactant of Route 5
Arformoterol tartrate
Reactant of Route 6
Reactant of Route 6
Arformoterol tartrate

Citations

For This Compound
294
Citations
JF Donohue, NA Hanania, B Make, MC Miles… - Chest, 2014 - Elsevier
… Arformoterol tartrate (arformoterol) is a selective LABA administered via nebulization that is approved in the United States for maintenance treatment of bronchoconstriction in patients …
Number of citations: 32 www.sciencedirect.com
P Revill, N Serradell, J Bolos, M Bayes - Drugs of the Future, 2006 - access.portico.org
Chronic obstructive pulmonary disease (COPD), which includes chronic bronchitis and emphysema, is characterized by an irreversible obstruction of airflow in the lungs and …
Number of citations: 8 access.portico.org
DJ Cada, T Levien, DE Baker - Hospital Pharmacy, 2007 - journals.sagepub.com
… Arformoterol tartrate inhalation solution received FDA approval in October 2006. It is … arformoterol tartrate 2 mL solution (arformoterol 15 mcg equivalent to arformoterol tartrate 22 mcg) …
Number of citations: 3 journals.sagepub.com
M Cazzola, NA Hanania, MG Matera - Expert Review of …, 2010 - Taylor & Francis
… It is currently available for use as a nebulized solution of arformoterol tartrate and is approved in the USA for twice-daily administration in patients with chronic obstructive pulmonary …
Number of citations: 7 www.tandfonline.com
P Bonasia, C Cook, Y Cheng, S Ong - Current medical research …, 2007 - Taylor & Francis
… In this in vitro study, arformoterol tartrate inhalation solution (… physicochemical compatibility of arformoterol tartrate with other … demonstrated that arformoterol tartrate inhalation solution, …
Number of citations: 17 www.tandfonline.com
R Pahwa, V Soni, PC Sharma, V Kumar… - Tropical Journal of …, 2010 - ajol.info
… This article is a review of the therapeutic significance of arformoterol tartrate, a new generation … -drug interactions, contraindications, and therapeutic applications of arformoterol tartrate. …
Number of citations: 2 www.ajol.info
V Bollu, FR Ernst, J Karafilidis… - … journal of chronic …, 2013 - Taylor & Francis
Background Inpatient admissions for chronic obstructive pulmonary disease (COPD) represent a significant economic burden, accounting for over half of direct medical costs. Reducing …
Number of citations: 35 www.tandfonline.com
J Kharidia, CM Fogarty, CF Laforce, G Maier… - Pulmonary …, 2008 - Elsevier
BACKGROUND: Arformoterol is a single-isomer (R,R-formoterol) nebulized long-acting β 2 -agonist approved for use in patients with chronic obstructive pulmonary disease (COPD). …
Number of citations: 19 www.sciencedirect.com
PT King - Clinical Medicine. Therapeutics, 2009 - journals.sagepub.com
Arformoterol tartrate is a newly developed long-acting ssβ 2 -agonist with both acute and prolonged bronchodilator effects. It is formed of 2 isomers (R,R/R,R) which distinguishes it from …
Number of citations: 2 journals.sagepub.com
JF Donohue, V Ganapathy, V Bollu, MD Stensland… - Clinical Therapeutics, 2017 - Elsevier
… Arformoterol tartrate is a nebulized LABA that is approved for the maintenance treatment of … The objective of the present study was to determine the effects of arformoterol tartrate 15 μg …
Number of citations: 4 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。